molecular formula C19H16ClN5O4S2 B10869416 4-chloro-N-({4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide

4-chloro-N-({4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide

Cat. No.: B10869416
M. Wt: 477.9 g/mol
InChI Key: IIPNUFAFEWHVER-UHFFFAOYSA-N
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Description

4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chlorobenzoyl group, a carbothioyl group, and a methoxy-pyrazinyl group, all attached to a benzenesulfonamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the methoxy-pyrazinyl group to the benzenesulfonamide backbone under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, such as reduced inflammation or inhibited cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H16ClN5O4S2

Molecular Weight

477.9 g/mol

IUPAC Name

4-chloro-N-[[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C19H16ClN5O4S2/c1-29-18-16(21-10-11-22-18)25-31(27,28)15-8-6-14(7-9-15)23-19(30)24-17(26)12-2-4-13(20)5-3-12/h2-11H,1H3,(H,21,25)(H2,23,24,26,30)

InChI Key

IIPNUFAFEWHVER-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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